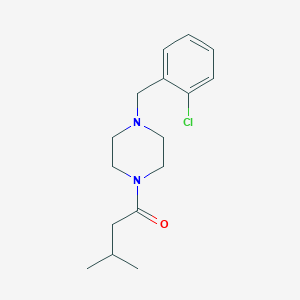![molecular formula C18H16N2O2S B5761897 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as BPT or compound 1. The synthesis of this compound is complex, and its mechanism of action is not yet fully understood. However, recent research has revealed its potential in treating various diseases.
作用機序
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and division. Additionally, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in the body. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the main advantages of using 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide in lab experiments is its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for drug development. Additionally, it has been shown to have low toxicity in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
将来の方向性
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
合成法
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a multi-step process that involves the use of several reagents. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. The second step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile to form 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid. The final step involves the reaction of 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid with thionyl chloride to form this compound.
科学的研究の応用
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide has been the subject of scientific research due to its potential therapeutic applications. Recent studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. Additionally, it has been shown to reduce inflammation and oxidative stress in the body.
特性
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQCQZGZHRPSY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
